Glycylalanine

Catalog No.
S704955
CAS No.
926-77-2
M.F
C5H10N2O3
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycylalanine

CAS Number

926-77-2

Product Name

Glycylalanine

IUPAC Name

2-[(2-aminoacetyl)amino]propanoic acid

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C5H10N2O3/c1-3(5(9)10)7-4(8)2-6/h3H,2,6H2,1H3,(H,7,8)(H,9,10)

InChI Key

VPZXBVLAVMBEQI-UHFFFAOYSA-N

SMILES

CC(C(=O)O)NC(=O)CN

Synonyms

DL-Alanine, N-glycyl-;GLY-DL-ALA;GLYCYL-DL-ALANINE;H-GLY-DL-ALA-OH;2-[(2-AMINOACETYL)AMINO]PROPANOIC ACID;N-glycyl-DL-alanine;Glycyl-Dl-Alanine,>99%;N-Glycyl-DL-ALPHA-alanine

Canonical SMILES

CC(C(=O)[O-])NC(=O)C[NH3+]

Peptide Model System:

  • Understanding protein folding: Glycylalanine serves as a model system to study protein folding dynamics due to its small size and well-defined structure. Researchers use it to investigate the folding pathway, folding rates, and factors influencing protein stability. Source: Protein Science 18(3): 503-511 (2009):
  • Studying protein-protein interactions: The simple structure of glycylalanine allows for controlled modification and analysis of its interactions with other proteins. This helps understand the mechanisms of protein recognition and binding, crucial for drug development. Source: Journal of the American Chemical Society 134(14): 5885-5890 (2012)

Biomaterial Design:

  • Developing self-assembling hydrogels: Glycylalanine can be incorporated into hydrogels, biocompatible materials with water-holding capacity. By manipulating the peptide sequence, researchers create hydrogels with specific properties for drug delivery, tissue engineering, and wound healing applications. Source: Biomaterials 30(12): 2111-2119 (2009)
  • Designing biomimetic materials: Glycylalanine's simple structure mimics aspects of natural proteins, making it a valuable tool for designing biomimetic materials. These materials mimic the structure and function of biological tissues, finding applications in prosthetics, implants, and regenerative medicine. Source: Advanced Materials 21(32-33): 3203-3231 (2009)

Drug Discovery and Development:

  • Studying protein-ligand interactions: Glycylalanine is used to build models of protein-ligand interactions, crucial for understanding how drugs bind to their targets. This information aids in designing more effective and selective drugs with fewer side effects. Source: Bioorganic & Medicinal Chemistry Letters 17(18): 4826-4830 (2007)
  • Developing peptide-based drugs: Glycylalanine serves as a building block for short peptides with potential therapeutic applications. These peptides can target specific proteins or processes involved in diseases like cancer, inflammation, and infections. Source: Current Medicinal Chemistry 16(1): 87-105 (2009)

Environmental Applications:

  • Bioremediation of pollutants: Glycylalanine-based peptides can be used to degrade and remove pollutants like heavy metals and organic compounds from the environment. This offers an eco-friendly and sustainable approach to environmental cleanup. Source: Chemosphere 78(1): 1-7 (2010)
  • Biosensors for environmental monitoring: Glycylalanine can be incorporated into biosensors for detecting specific pollutants or environmental changes. These sensors offer real-time monitoring capabilities for water quality, air pollution, and other environmental concerns. Source: Sensors and Actuators B: Chemical 160(1): 1363-1369 (2011)

Glycylalanine is a dipeptide formed from the amino acids glycine and alanine. Its molecular formula is C5H10N2O3C_5H_{10}N_2O_3, and it features a central amide bond (peptide bond) that links the amino group of glycine (-NH₂) to the carboxyl group of alanine (-COOH). The structure includes a hydrogen atom attached to the α-carbon of glycine and a methyl group (-CH₃) attached to the α-carbon of alanine. This compound serves as a model for studying protein structure and function, providing insights into the interactions that govern protein folding and assembly .

Additional Points:

  • The information on the biological significance and specific properties of glycylalanine is limited. Further research may reveal more details about its potential roles in biological systems.
Typical of peptides:

  • Hydrolysis: It can be broken down into its constituent amino acids, glycine and alanine, through hydrolysis, which involves the addition of water. This reaction can be catalyzed by enzymes known as peptidases:
    C5H10N2O3+H2OC2H5NO2+C3H7NO2C_5H_{10}N_2O_3+H_2O\rightarrow C_2H_5NO_2+C_3H_{7}NO_2
  • Condensation Reactions: Glycylalanine can participate in condensation reactions to form longer peptide chains. This process involves the removal of water when amino acids link together.
  • Reactions with Radicals: At lower pH levels, glycylalanine can produce decarboxylation radicals that may dimerize or disproportionate, leading to complex reaction pathways .

Glycylalanine has been identified as a metabolite with potential roles in various biological processes. While specific functions remain under investigation, it is believed to contribute to cellular metabolism and protein synthesis. Its structure allows it to interact with other biomolecules, influencing biochemical pathways .

Glycylalanine can be synthesized through various laboratory methods:

  • Solid-Phase Peptide Synthesis: This common technique involves stepwise coupling of protected amino acids to a solid support, followed by cleavage to obtain the desired peptide. The Merrifield method is particularly notable for its efficiency in synthesizing peptides like glycylalanine.
  • Direct Condensation: Glycine and alanine can react directly under appropriate conditions (e.g., heat or acid catalysis) to form glycylalanine through peptide bond formation .

Glycylalanine has several applications in scientific research:

  • Model Dipeptide: It serves as a model compound for studying protein folding and interactions due to its simple structure.
  • Biochemical Studies: Researchers use glycylalanine to investigate peptide behavior in various conditions, including hydrothermal environments and radical reactions .
  • Potential Therapeutic Uses: Although still under research, glycylalanine may have applications in drug development or as a nutritional supplement due to its metabolic roles .

Studies on glycylalanine have explored its interactions with metal complexes, particularly gold(III) complexes. These investigations focus on understanding how glycylalanine coordinates with metal ions, which can provide insights into its behavior in biological systems and potential applications in materials science . Additionally, research has examined its reactivity towards hydroxyl radicals, highlighting its stability and reactivity under oxidative stress conditions .

Glycylalanine shares similarities with other dipeptides but has unique structural characteristics due to its specific amino acid composition. Here are some comparable compounds:

CompoundStructureUnique Features
GlycylglycineGlycine-GlycineSimplest dipeptide; lacks diversity in side chains.
GlycylserineGlycine-SerineContains hydroxyl group; more hydrophilic.
AlanylglycineAlanine-GlycineDifferent side chain; influences hydrophobicity.
Ala-Gly-PheAlanine-Glycine-PhenylalanineA tripeptide; introduces aromatic properties.

Glycylalanine's unique combination of glycine's small size and alanine's methyl side chain provides distinct properties that influence its interactions and biological roles compared to these similar compounds .

XLogP3

-3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

691-81-6
3695-73-6
926-77-2

Dates

Modify: 2023-09-12

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